molecular formula C19H13N3O3S B11094468 {2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile

{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile

Cat. No.: B11094468
M. Wt: 363.4 g/mol
InChI Key: DEXNOZWGIPFAJH-BOPFTXTBSA-N
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Description

{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile typically involves multiple steps:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and benzimidazole derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetonitrile Introduction: The acetonitrile group is typically introduced via nucleophilic substitution reactions, often using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolo[3,2-a]benzimidazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The methoxy and acetonitrile groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be explored for its activity against various biological targets, including enzymes and receptors. Its thiazolo[3,2-a]benzimidazole core is particularly interesting for designing inhibitors or modulators of specific biological pathways.

Industry

In materials science, the compound’s unique electronic properties could be harnessed for the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which {2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolo[3,2-a]benzimidazole core could play a crucial role in binding to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, {2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile stands out due to its thiazolo[3,2-a]benzimidazole core, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetonitrile

InChI

InChI=1S/C19H13N3O3S/c1-24-16-10-12(6-7-15(16)25-9-8-20)11-17-18(23)22-14-5-3-2-4-13(14)21-19(22)26-17/h2-7,10-11H,9H2,1H3/b17-11-

InChI Key

DEXNOZWGIPFAJH-BOPFTXTBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC#N

Origin of Product

United States

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